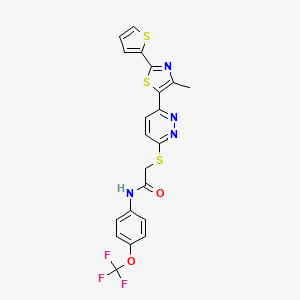

2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

This compound features a pyridazine core substituted with a thio-linked thiazole ring bearing a 4-methyl and thiophen-2-yl group. Its synthesis likely involves alkylation of thiopyrimidines or coupling of thioether-linked intermediates, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2S3/c1-12-19(33-20(25-12)16-3-2-10-31-16)15-8-9-18(28-27-15)32-11-17(29)26-13-4-6-14(7-5-13)30-21(22,23)24/h2-10H,11H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMBSBUMBQKYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a thiophene derivative and a suitable amine.

Pyridazine Ring Construction: The thiazole intermediate is then subjected to a reaction with a hydrazine derivative to form the pyridazine ring.

Thioether Formation: The pyridazine-thiazole intermediate undergoes a nucleophilic substitution reaction with a thiol compound to introduce the thioether linkage.

Acetamide Formation: Finally, the compound is acylated with 4-(trifluoromethoxy)phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Structural Similarities and Key Variations

The compound shares core motifs with several classes of bioactive molecules:

- Thiazole-pyridazine hybrids : Similar to compounds in and , which utilize thiazole and pyrimidine/pyridazine cores for anticancer activity.

- Thioether-linked acetamides : Analogous to derivatives in and , where thioether bridges enhance metabolic stability.

- Trifluoromethoxy substituents : The 4-(trifluoromethoxy)phenyl group distinguishes it from analogs with methoxy, benzyloxy, or chlorophenyl groups (e.g., ).

Bioactivity Comparison

Key Findings :

- The trifluoromethoxy group in the target compound may improve membrane permeability and binding affinity compared to benzyloxy or methoxy analogs .

- Thiazole-pyridazine hybrids (e.g., ) show potent anticancer activity, suggesting the target compound’s pyridazine core could enhance cytotoxicity .

- Sodium carboxylate derivatives () exhibit superior enzyme interaction energy, highlighting the role of ionic groups in target engagement.

Substituent Effects on Bioactivity

- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., ) show higher activity than purely aromatic substituents, possibly due to π-stacking versatility .

Biological Activity

The compound 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 493.7 g/mol. Its structure features multiple functional groups, including a thiophene ring, thiazole moiety, and trifluoromethoxy phenyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives with thiazole and thiophene rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . In one study, a series of thiazole derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, suggesting that modifications in the thiazole structure can enhance activity against this pathogen .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 6a | 1.35 | Antitubercular |

| 6e | 2.18 | Antitubercular |

| 6k | 2.00 | Antitubercular |

Cytotoxicity

Cytotoxicity studies on human embryonic kidney cells (HEK-293) showed that several derivatives were non-toxic at effective antimicrobial concentrations, indicating a favorable safety profile for further development . The selectivity index (SI), which compares the cytotoxic concentration to the effective concentration against pathogens, is crucial for assessing the therapeutic potential of these compounds.

The proposed mechanism of action for this class of compounds involves inhibition of key metabolic pathways in bacterial cells. The presence of the thiazole and thiophene rings is believed to interfere with protein synthesis or disrupt cell wall integrity, leading to bacterial cell death. Molecular docking studies have suggested that these compounds bind effectively to target enzymes involved in bacterial metabolism .

Case Studies

- Study on Antitubercular Activity : A series of substituted pyridazinone derivatives were synthesized and evaluated for their anti-tubercular activity. The most active compounds were found to inhibit the growth of M. tuberculosis effectively while maintaining low toxicity levels in human cells .

- Fungicidal Activity : Another study focused on related thiophene derivatives indicated promising fungicidal activity against various fungal strains, with some compounds exhibiting EC50 values lower than commercial fungicides .

| Compound | EC50 (mg/L) | Activity Type |

|---|---|---|

| 4f | 1.96 | Fungicidal |

| 4a | 4.69 | Fungicidal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.